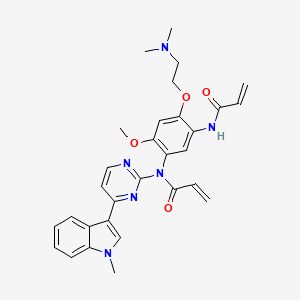![molecular formula C9H14ClN3O B13360646 2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
The synthesis of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves the reaction of 2-chloroacetamide with 2-isobutyl-1,2-dihydro-3H-pyrazole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing inflammation or inhibiting tumor growth.
Comparación Con Compuestos Similares
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can be compared with other pyrazole derivatives, such as:
2-Chloro-N-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a methyl group instead of an isobutyl group.
2-Chloro-N-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a phenyl group instead of an isobutyl group.
The uniqueness of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H14ClN3O |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C9H14ClN3O/c1-7(2)6-13-8(3-4-11-13)12-9(14)5-10/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Clave InChI |
LECIRESSUIYQEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC=N1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
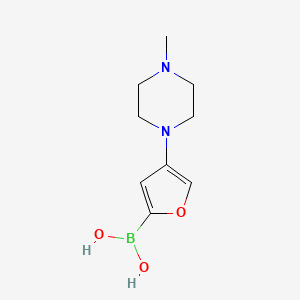
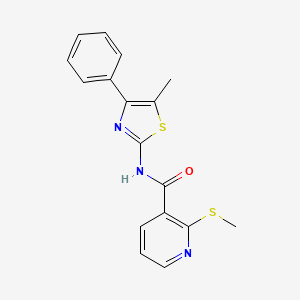
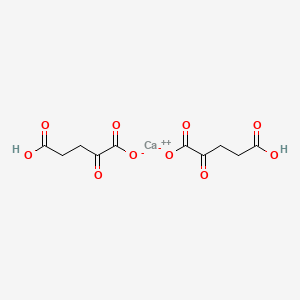
![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
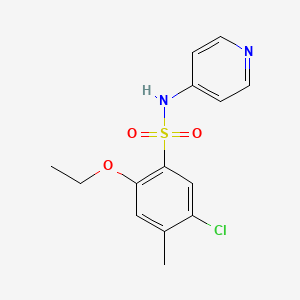
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
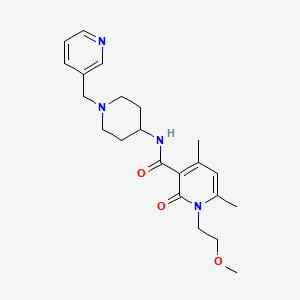
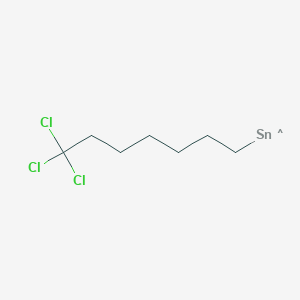
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
